molecular formula C12H21NO3 B8063092 tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate

tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate

Cat. No.: B8063092
M. Wt: 227.30 g/mol
InChI Key: QTYYSIVTVHWFHY-UHFFFAOYSA-N
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Description

tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tert-butyl group attached to a carbamate moiety, which is further connected to an 8-oxabicyclo[5.1.0]octane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor of the 8-oxabicyclo[5.1.0]octane ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate
  • tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of both a tert-butyl group and a carbamate moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-(8-oxabicyclo[5.1.0]octan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-8-4-6-9-10(15-9)7-5-8/h8-10H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYYSIVTVHWFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C(O2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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